molecular formula C12H23NO B7516741 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline

2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline

Cat. No. B7516741
M. Wt: 197.32 g/mol
InChI Key: ONJXZURCAZCUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is a chemical compound with a complex molecular structure. It has gained significant attention in the scientific community due to its potential applications in different fields.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is not fully understood. However, it has been proposed that it exerts its analgesic and anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been suggested that it may act on the dopaminergic and cholinergic systems in the brain, which are involved in the regulation of movement and cognition.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and motor coordination in animal models of Parkinson's disease and Alzheimer's disease. In addition, it has been found to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in different experimental setups. However, one of the main limitations is its high cost and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline. One of the main areas of focus is the development of new pain-relieving drugs based on its analgesic and anti-inflammatory properties. Another area of focus is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, there is a need for further research on its antimicrobial and antifungal properties, which may lead to the development of new antibiotics. Finally, there is a need for the development of new synthesis methods that can improve the yield and purity of the product, thereby reducing its cost and increasing its availability for research purposes.

Synthesis Methods

The synthesis of 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline involves the condensation reaction of 2-methoxyethylamine and cyclohexanone in the presence of sodium ethoxide. This reaction leads to the formation of the intermediate product, which is then reduced using sodium borohydride to obtain the final product. The purity and yield of the product can be improved by using different purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline has been extensively studied for its potential applications in different fields of research. It has been found to have significant analgesic and anti-inflammatory properties, which make it a potential candidate for the development of new pain-relieving drugs. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, it has been found to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-14-9-8-13-7-6-11-4-2-3-5-12(11)10-13/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJXZURCAZCUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC2CCCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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